molecular formula C14H15N5O B11849145 N-Benzyl-N-methoxy-9-methyl-9H-purin-6-amine CAS No. 78030-70-3

N-Benzyl-N-methoxy-9-methyl-9H-purin-6-amine

Cat. No.: B11849145
CAS No.: 78030-70-3
M. Wt: 269.30 g/mol
InChI Key: XLYDNOPSHLHTMP-UHFFFAOYSA-N
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Description

N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine is a chemical compound with the molecular formula C14H15N5O It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine typically involves the reaction of 9-methyl-9H-purin-6-amine with benzyl chloride and methanol in the presence of a base. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Base: Sodium hydroxide or potassium carbonate

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine oxides, while reduction may produce N-benzyl-N-(9-methyl-9H-purin-6-yl)amine.

Scientific Research Applications

N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

    Affecting Cellular Signaling: Influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
  • 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
  • N,N-Dimethyl-9-(phenylmethyl)-9H-purin-6-amine

Uniqueness

N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine is unique due to its specific structural features, such as the presence of both benzyl and methoxy groups attached to the purine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

78030-70-3

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

N-benzyl-N-methoxy-9-methylpurin-6-amine

InChI

InChI=1S/C14H15N5O/c1-18-10-17-12-13(18)15-9-16-14(12)19(20-2)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3

InChI Key

XLYDNOPSHLHTMP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N(CC3=CC=CC=C3)OC

Origin of Product

United States

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